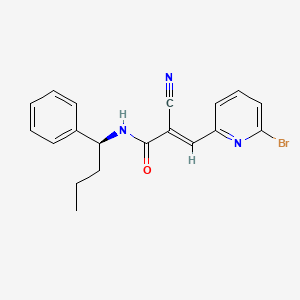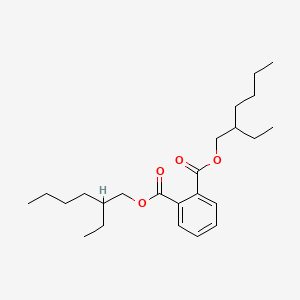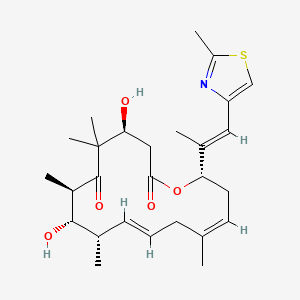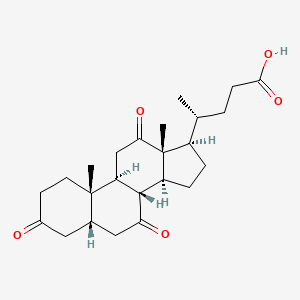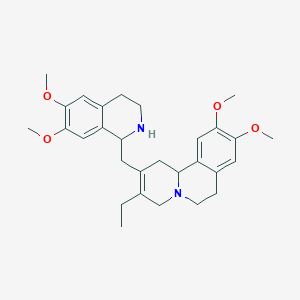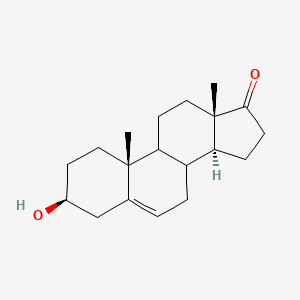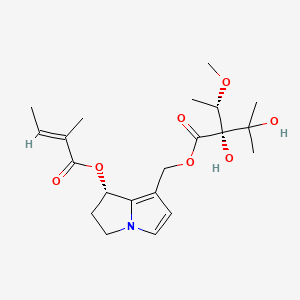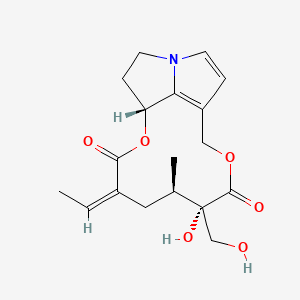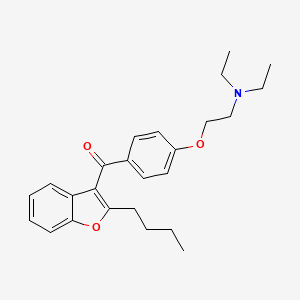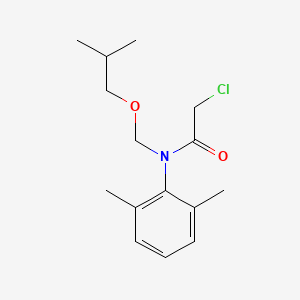
2-Octyl cyanoacrylate
Overview
Description
Octan-2-yl 2-cyanoacrylate: is a cyanoacrylate compound widely used in industry and medicine as a fast-curing glue or tissue adhesive . It is known for its strong adhesive properties and rapid polymerization upon contact with moisture, making it an essential component in various applications.
Mechanism of Action
Target of Action
2-Octyl cyanoacrylate, commonly used as a wound closure adhesive, primarily targets the skin’s epithelial layer . It is used as a tissue adhesive to repair minor cuts and wounds . The compound’s primary role is to facilitate wound healing by holding the wound edges together, allowing the tissue beneath to heal normally .
Mode of Action
The mode of action of this compound involves a rapid polymerization process. When the this compound monomers are exposed to anions, provided either by moisture from the skin or exudate, they quickly polymerize causing an exothermic reaction . This reaction binds the compound to the most superficial layer of the epithelium, forming a water-tight seal that allows the wound to heal uninterrupted .
Biochemical Pathways
It is known that the compound’s polymerization process is triggered by the presence of anions, which are commonly found in bodily fluids such as sweat or blood . This process results in the formation of a strong adhesive bond that holds the wound edges together, facilitating the natural wound healing process .
Pharmacokinetics
It is known that the compound polymerizes rapidly upon exposure to moisture, forming a strong adhesive bond . This bond is typically maintained until the wound has healed, at which point the adhesive naturally sloughs off .
Result of Action
The primary result of this compound’s action is the facilitation of wound healing. By forming a strong, water-tight seal over the wound, the compound protects the wound from external contamination and allows the natural healing process to occur uninterrupted . Additionally, this compound has been observed to have antimicrobial properties against gram-positive and non-pseudomonas gram-negative bacteria .
Action Environment
Environmental factors can influence the action and efficacy of this compound. For instance, the presence of moisture is crucial for triggering the compound’s polymerization process . Additionally, the compound’s effectiveness can be compromised if applied to moist wounds or areas subjected to repeated or prolonged exposure to moisture or friction . Furthermore, allergic contact dermatitis has been reported in some patients following the use of this compound, suggesting that individual patient factors can also influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
2-Octyl cyanoacrylate plays a significant role in biochemical reactions, particularly in the context of wound healing. When applied to a wound, the compound polymerizes rapidly upon contact with moisture, forming long chains that create a strong adhesive bond . This polymerization process is exothermic, releasing heat as the monomers link together . The adhesive properties of this compound are attributed to its interaction with the superficial layer of the epithelium, where it forms a watertight seal that protects the wound from external contaminants . Additionally, this compound exhibits antimicrobial activity against gram-positive and some gram-negative bacteria, likely due to the destabilization of bacterial cell capsules .
Cellular Effects
This compound influences various cellular processes, particularly in the context of wound healing. The compound’s polymerization reaction can induce an inflammatory response in the surrounding tissue, which is a critical step in the wound healing process . This inflammatory response is followed by the formation of granulation tissue and eventual wound closure . Studies have shown that this compound can cause cytotoxic effects in certain cell types, such as HeLa cells, indicating that its application should be carefully controlled to avoid adverse effects . The compound’s ability to form a flexible polymer also helps maintain the integrity of the wound edges, preventing them from reopening .
Molecular Mechanism
The molecular mechanism of this compound involves its rapid polymerization upon exposure to anions, such as those provided by moisture from the skin or wound exudate . This polymerization process results in the formation of long polymer chains that create a strong adhesive bond . The exothermic nature of the reaction helps to accelerate the polymerization process, ensuring quick and effective wound closure . Additionally, the antimicrobial properties of this compound are believed to result from the interaction between the positively charged bacterial capsule and the negatively charged cyanoacrylate, leading to the destabilization and eventual death of the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, with a shelf-life of up to one year when stored properly . Upon application, this compound typically sloughs off the wound within 5 to 10 days as the underlying tissue heals . The degradation of the polymerized adhesive is slow, minimizing the risk of toxic byproducts accumulating in the wound . Long-term studies have shown that the compound can induce a strong inflammatory response initially, followed by the formation of granulation tissue and eventual wound closure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased cytotoxicity and inflammatory responses . When used at appropriate dosages, this compound is effective in promoting wound healing without causing significant adverse effects . In animal models, the compound has been shown to effectively induce vascular occlusion and promote tissue regeneration . It is important to carefully control the dosage to avoid potential toxic effects and ensure optimal wound healing outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and clearance from the body. The compound is metabolized into cyanoacetate and formaldehyde, which are then further broken down by the body’s metabolic processes . The slow degradation of this compound minimizes the accumulation of toxic byproducts, reducing the risk of adverse effects on the surrounding tissue . The compound’s interaction with enzymes and cofactors involved in its metabolism is critical for its safe and effective use in medical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . The compound’s ability to polymerize rapidly upon contact with moisture ensures that it remains localized at the site of application, forming a strong adhesive bond . The distribution of this compound within tissues is influenced by its interaction with transporters and binding proteins, which help to maintain its localization and prevent systemic absorption . This localized distribution is essential for minimizing potential toxic effects and ensuring effective wound healing .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of application, where it forms a polymerized adhesive layer . The compound’s ability to rapidly polymerize upon contact with moisture ensures that it remains localized at the wound site, providing a strong and flexible seal . The subcellular localization of this compound is critical for its effectiveness as a wound closure adhesive, as it prevents the compound from diffusing away from the wound and ensures that it remains in place until the underlying tissue has healed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-2-yl 2-cyanoacrylate can be synthesized through the esterification of cyanoacetic acid with octan-2-ol in the presence of a catalyst such as concentrated sulfuric acid and a solvent like toluene to facilitate the azeotropic removal of water . The reaction typically involves a 1:1 molar ratio of the reactants.
Industrial Production Methods: Industrial production of octan-2-yl 2-cyanoacrylate follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Octan-2-yl 2-cyanoacrylate primarily undergoes polymerization reactions. When exposed to anions, such as those provided by moisture, it rapidly polymerizes, forming strong adhesive bonds .
Common Reagents and Conditions: The polymerization of octan-2-yl 2-cyanoacrylate is typically initiated by the presence of moisture or other anionic species. The reaction is exothermic and occurs rapidly at room temperature .
Major Products: The major product of the polymerization reaction is a solid polymer that forms strong adhesive bonds. This property is utilized in medical and industrial applications where quick and robust adhesion is required .
Scientific Research Applications
Chemistry: In chemistry, octan-2-yl 2-cyanoacrylate is used as a monomer for the synthesis of various polymers. Its rapid polymerization and strong adhesive properties make it valuable in the development of new materials .
Biology: In biological research, octan-2-yl 2-cyanoacrylate is used as a tissue adhesive for wound closure and surgical applications. It provides a quick and effective method for sealing wounds and promoting healing .
Medicine: In medicine, octan-2-yl 2-cyanoacrylate is used in surgical procedures as an alternative to sutures and staples. It is commonly used in the form of liquid bandages and tissue adhesives to close wounds and incisions .
Industry: In industrial applications, octan-2-yl 2-cyanoacrylate is used as a fast-curing adhesive for bonding various materials, including plastics, metals, and ceramics. Its strong adhesive properties and rapid curing time make it ideal for use in manufacturing and assembly processes .
Comparison with Similar Compounds
- Methyl cyanoacrylate
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Comparison: Octan-2-yl 2-cyanoacrylate is unique among cyanoacrylates due to its longer alkyl chain, which provides greater flexibility and strength in the adhesive bond. Compared to methyl and ethyl cyanoacrylates, octan-2-yl 2-cyanoacrylate offers improved biocompatibility and reduced toxicity, making it more suitable for medical applications .
Properties
IUPAC Name |
octan-2-yl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWXNBVRLKXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152965-95-2 | |
| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152965-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30888954 | |
| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133978-15-1 | |
| Record name | 2-Octyl cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133978-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dermabond | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133978151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-octyl cyanoacrylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTYL CYANOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L23GHX71SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Octyl cyanoacrylate is not a drug with a specific biological target or downstream effects. It is a medical adhesive that rapidly polymerizes upon contact with moisture, forming a strong, flexible bond. [, , , , , , ] This polymerization reaction is what provides its adhesive properties for wound closure and other medical applications.
ANone: this compound has the following characteristics:
A: this compound polymerizes rapidly in the presence of moisture, forming a strong bond with various materials, including skin. [, , , , ] Its performance is influenced by factors like:
A: this compound's polymerization is an anionic polymerization initiated by weak anions, such as water or blood. It doesn't act as a traditional catalyst itself. [, , ]
ANone: The provided research primarily focuses on clinical and in vivo studies. There is limited information on computational studies, such as simulations, calculations, or QSAR models specifically for this compound.
A: While not directly addressed in the research papers, modifications to the alkyl chain length or other structural features can impact polymerization rate, adhesive strength, and biodegradability of cyanoacrylates. [, , ]
A: this compound is typically formulated as a sterile, single-use liquid. [, , , , ] It polymerizes rapidly in the presence of moisture, hence its packaging is designed to protect it from humidity.
A: As a medical device, this compound is subject to stringent regulatory standards for safety and efficacy. [, , , , ] Manufacturers and healthcare professionals must adhere to specific guidelines for its use, storage, and disposal.
A: this compound primarily acts locally at the site of application. [, , , ] Its degradation products are considered to be minimally absorbed and generally non-toxic.
ANone: Numerous studies demonstrate the efficacy of this compound for wound closure in various clinical settings, including:
- Coronary artery bypass graft surgery: Significantly lower surgical site infection rates compared to sutures alone. []
- Laparoscopic surgeries: Comparable cosmetic outcomes and faster closure times compared to sutures. [, , ]
- Skin graft fixation: Successful engraftment and reduced operative time. []
- Corneal laceration repair: Comparable tensile strength to sutures. []
- Circumcision: Faster closure times and less pain compared to sutures. [, ]
ANone: Resistance is not applicable to this compound as it is a medical adhesive and not an antimicrobial agent.
ANone: While generally safe, potential adverse effects include:
- Allergic contact dermatitis: Reported in a small percentage of patients. [, , , , , ]
- Foreign body reactions: Rare instances of inflammation or granuloma formation. []
- Tissue necrosis: Extremely rare and usually associated with improper application or underlying conditions. []
ANone: Researchers are investigating the use of this compound in drug delivery systems, including:
ANone: Analytical methods for characterizing this compound include:
A: this compound does not dissolve in water or common organic solvents after polymerization. [] It degrades by hydrolysis, breaking down into formaldehyde and alkyl cyanoacetate.
A: Analytical methods for this compound should be validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit as per established guidelines. []
ANone: Strict quality control measures are essential throughout the entire process, including:
A: While this compound is generally considered biocompatible, some individuals may experience allergic contact dermatitis, indicating a Type IV hypersensitivity reaction. [, , , , , ]
A: Drug transporter interactions are not a significant concern for this compound due to its minimal systemic absorption. []
A: this compound is not known to significantly induce or inhibit drug-metabolizing enzymes. [, ]
A: this compound exhibits good biocompatibility in general. [, , , , , ] It degrades slowly in vivo via hydrolysis, and the byproducts are considered to be minimally toxic.
ANone: Alternatives to this compound include:
- Sutures: Traditional method for wound closure. [, , , , , ]
- Staples: Often used for closing scalp wounds or surgical incisions. [, ]
- Other tissue adhesives: Fibrin glue, for example, is a biological adhesive. [, ]
A: Waste management practices for this compound should adhere to local regulations for medical waste disposal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


